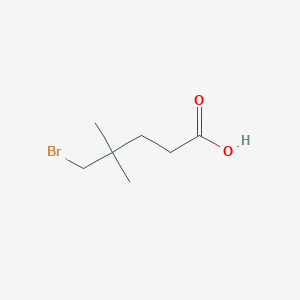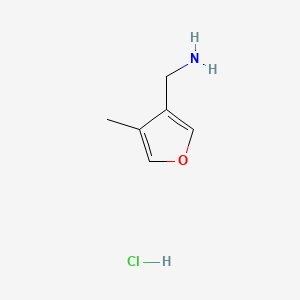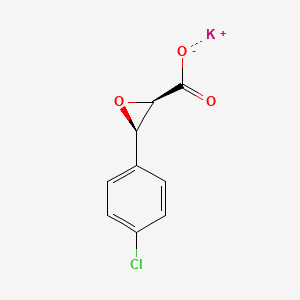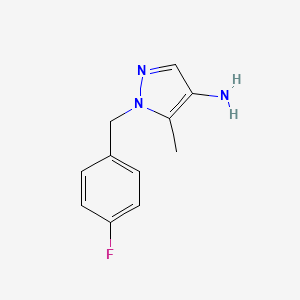![molecular formula C10H9F2N3 B13480313 4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
4-[1-(Difluoromethyl)pyrazol-4-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]aniline is a compound that features a difluoromethyl group attached to a pyrazole ring, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one, which is then followed by further functionalization to introduce the aniline group . The reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic esterification with nanoscale titanium dioxide has been reported to enhance reaction efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where specific groups on the pyrazole or aniline moieties are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted pyrazole or aniline derivatives .
Aplicaciones Científicas De Investigación
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]aniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]aniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethylated pyrazole derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole and its analogs .
Uniqueness
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9F2N3 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
4-[1-(difluoromethyl)pyrazol-4-yl]aniline |
InChI |
InChI=1S/C10H9F2N3/c11-10(12)15-6-8(5-14-15)7-1-3-9(13)4-2-7/h1-6,10H,13H2 |
Clave InChI |
JOOAYQJZOKOITB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN(N=C2)C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)
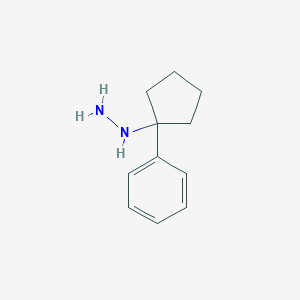

![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)



![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)
